(4-Fluorophenyl)-[4-(4-fluorophenyl)sulfanyl-3,5-dimethylpyrazol-1-yl]methanone
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Description
(4-Fluorophenyl)-[4-(4-fluorophenyl)sulfanyl-3,5-dimethylpyrazol-1-yl]methanone is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. This compound is also known as FMPP and has been synthesized through various methods for further study.
Scientific Research Applications
Organic Synthesis and Catalysis
In organic chemistry, (4-Fluorophenyl)-[4-(4-fluorophenyl)sulfanyl-3,5-dimethylpyrazol-1-yl]methanone analogs are pivotal in the development of novel synthesis pathways. For instance, the catalyst- and solvent-free synthesis of related compounds demonstrates an efficient approach for the regioselective synthesis of heterocyclic amides, used as strategic intermediates in the preparation of other complex molecules. This method underscores the importance of these compounds in facilitating novel, environmentally friendly synthetic routes (Moreno-Fuquen et al., 2019).
Photophysical Properties and Material Science
Compounds structurally related to (4-Fluorophenyl)-[4-(4-fluorophenyl)sulfanyl-3,5-dimethylpyrazol-1-yl]methanone have been explored for their photophysical properties, indicating potential applications in material science. For example, research on 1,3,5-triarylpyrazolines, which share a similar core structure, has revealed their utility as molecular logic devices with applications ranging from sensors to electronic materials, driven by mechanisms such as photoinduced electron transfer (PET) and internal charge transfer (ICT) processes (Zammit et al., 2015).
Fluorophores and Spectroscopy
Fluorination of fluorophores, including compounds akin to (4-Fluorophenyl)-[4-(4-fluorophenyl)sulfanyl-3,5-dimethylpyrazol-1-yl]methanone, significantly enhances their photostability and spectroscopic properties. These advancements facilitate access to fluorinated fluorophores, offering scalable routes to compounds with tunable absorption and emission spectra, crucial for fluorescence microscopy, biological labeling, and other spectroscopic applications (Woydziak et al., 2012).
Proton Exchange Membranes
Research into sulfonated poly(ether ether ketone) derivatives, which can be structurally related to (4-Fluorophenyl)-[4-(4-fluorophenyl)sulfanyl-3,5-dimethylpyrazol-1-yl]methanone, shows significant promise for applications in fuel cell technology. These materials, containing functional groups similar to the compound of interest, demonstrate excellent properties as proton exchange membranes, highlighting the relevance of such compounds in developing sustainable energy solutions (Li et al., 2009).
properties
IUPAC Name |
(4-fluorophenyl)-[4-(4-fluorophenyl)sulfanyl-3,5-dimethylpyrazol-1-yl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F2N2OS/c1-11-17(24-16-9-7-15(20)8-10-16)12(2)22(21-11)18(23)13-3-5-14(19)6-4-13/h3-10H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVNZGECVABMYHX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C(=O)C2=CC=C(C=C2)F)C)SC3=CC=C(C=C3)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F2N2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Fluorophenyl)-[4-(4-fluorophenyl)sulfanyl-3,5-dimethylpyrazol-1-yl]methanone |
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